N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thiophene ring and a thiadiazole moiety, contributes to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide typically involves the reaction of thiophene-2-carboxylic acid with appropriate reagents to introduce the thiadiazole ring. One common method involves the use of thionyl chloride to convert thiophene-2-carboxylic acid to its corresponding acid chloride, which then reacts with 5-(methoxymethyl)-1,3,4-thiadiazole-2-amine under suitable conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst, such as acetic acid, is commonly used.
Reduction: Sodium borohydride in methanol or ethanol is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the methoxymethyl group.
Scientific Research Applications
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
- N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is unique due to the presence of both the thiophene and thiadiazole rings, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c1-14-5-7-11-12-9(16-7)10-8(13)6-3-2-4-15-6/h2-4H,5H2,1H3,(H,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTOIPJKVVQPCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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